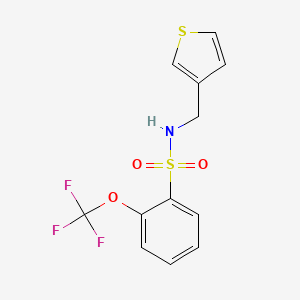
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as TFP, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been found to have various applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide, due to its complex molecular structure, finds application in the synthesis of compounds with significant biochemical activities. For example, derivatives of benzenesulfonamide, such as those incorporating triazole moieties, have shown to be highly effective carbonic anhydrase inhibitors. These compounds have been synthesized and evaluated for their potential in lowering intraocular pressure in glaucoma models, showcasing the therapeutic applications of benzenesulfonamide derivatives in ophthalmology (Nocentini et al., 2016).
Anticancer and Antiviral Properties
The synthesis and characterization of celecoxib derivatives, including those related to this compound, have revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings indicate the versatility of benzenesulfonamide derivatives in developing therapeutic agents for a range of conditions, further highlighting the compound's utility in medicinal chemistry (Küçükgüzel et al., 2013).
Inhibition of Carbonic Anhydrase Isoforms
Research into benzenesulfonamides incorporating flexible triazole moieties has underscored their potential as inhibitors of human carbonic anhydrase isoforms, which are physiologically relevant to conditions like glaucoma. These compounds exhibit low nanomolar or subnanomolar inhibitory activity against certain isoforms, providing insight into their therapeutic potential in treating diseases associated with carbonic anhydrase (Nocentini et al., 2016).
Role in Synthesis of Antimycobacterial Agents
The synthesis of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioueido)benzenesulfonamides has been explored, demonstrating significant activity against Mycobacterium tuberculosis. This research illustrates the potential use of benzenesulfonamide derivatives in addressing infectious diseases, particularly tuberculosis, showcasing their broad spectrum of applicability in drug development (Ghorab et al., 2017).
Development as Nonsteroidal Progesterone Receptor Antagonists
Further, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. These compounds play key roles in various physiological systems, including the female reproductive system. Their development signifies the compound's importance in creating new treatments for diseases such as uterine leiomyoma and breast cancer, marking another significant application in therapeutic development (Yamada et al., 2016).
Propriétés
IUPAC Name |
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3S2/c13-12(14,15)19-10-3-1-2-4-11(10)21(17,18)16-7-9-5-6-20-8-9/h1-6,8,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAJWLLMITKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2700626.png)
![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700628.png)
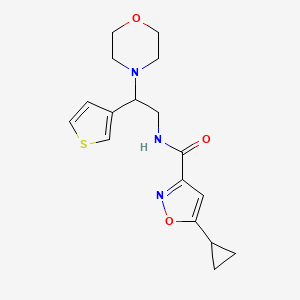
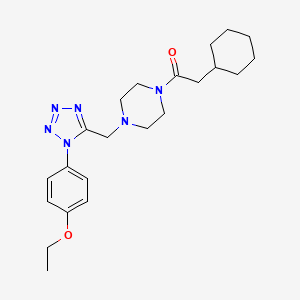
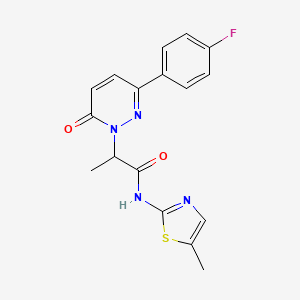
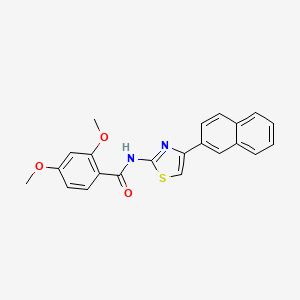

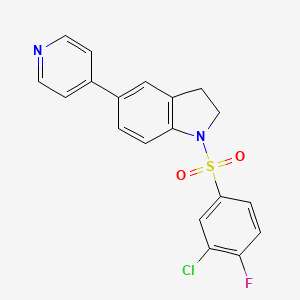

![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)
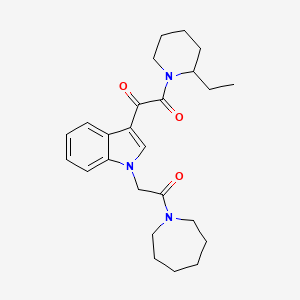
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)